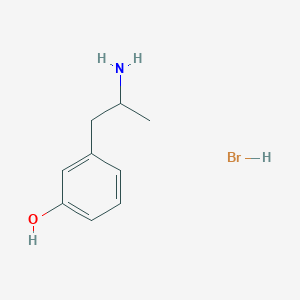

3-(2-Aminopropyl)phenol Hydrobromide

Description

Historical Trajectories and Foundational Chemical Investigations of Aminopropylphenol Isomers

The foundational chemistry of aminopropylphenol isomers is linked to the broader history of aromatic amine and phenol (B47542) chemistry. The synthesis of the parent compound, 3-aminophenol (B1664112), for example, has been established through methods such as the reduction of 3-nitrophenol (B1666305) or the caustic fusion of 3-aminobenzenesulfonic acid. wikipedia.org These established synthetic routes for simpler aromatic amines and phenols provided the chemical basis for developing methods to synthesize more complex derivatives like the aminopropylphenol isomers.

Early investigations into related structures were often driven by the exploration of new pharmacologically active agents. For instance, compounds with similar structural motifs, such as (2-aminopropyl)indole (API) and (2-aminopropyl)benzofuran (APB), were initially developed during scientific research into psychostimulant properties and later identified as new psychoactive substances (NPS). nih.gov This historical context of related amphetamine-like compounds provides a backdrop for the scientific interest in aminopropylphenols. The investigation of these molecules has been part of a wider effort to understand structure-activity relationships within this class of compounds. nih.gov The synthesis of 2-(2-aminoethyl)phenol, a related isomer, has been detailed through the reduction of 2-(2-nitrovinyl)phenol using lithium aluminium tetrahydride, showcasing a typical synthetic strategy for this class of compounds. chemicalbook.com

Structural Isomerism and Positional Variations of the Aminopropylphenol Moiety (e.g., 3-hydroxy vs. 4-hydroxy)

Structural isomers are compounds that share the same molecular formula but have different arrangements of atoms. wikipedia.org This class of isomerism includes positional isomerism, where functional groups are located at different positions on a parent structure. wikipedia.orgchemistryguru.com.sgsavemyexams.com 3-(2-Aminopropyl)phenol (B1671444) and 4-(2-Aminopropyl)phenol are positional isomers, as they both have the molecular formula C₉H₁₃NO, but differ in the location of the hydroxyl (-OH) group on the phenyl ring. biosynth.comnih.gov In 3-(2-aminopropyl)phenol, the hydroxyl group is at the meta-position relative to the aminopropyl side chain, while in the 4-hydroxy isomer, it is at the para-position.

This difference in the position of the hydroxyl group leads to distinct physical and chemical properties. The electronic effects within the molecule, such as resonance and inductive effects, are altered, which in turn influences properties like acidity, reactivity, and intermolecular interactions. For example, the position of the hydroxyl group can affect the acidity of the phenol and the basicity of the amine. These differences are critical in the context of synthetic chemistry, as they can dictate the compound's behavior as a reactant or its ability to be used as a scaffold for building more complex molecules.

Below is an interactive data table comparing the properties of the two isomers.

| Property | 3-(2-Aminopropyl)phenol | 4-(2-Aminopropyl)phenol |

| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol biosynth.com | 151.21 g/mol |

| CAS Number | 1075-61-2 echemi.com | 51-64-9 |

| Synonyms | alpha-Methyl-m-tyramine echemi.com | Hydroxyamphetamine |

| Structure | Hydroxyl group at meta-position | Hydroxyl group at para-position |

Data sourced from various chemical databases and research articles.

Academic Research Context and Significance in Synthetic Organic Chemistry

The aminopropylphenol isomers are valuable compounds in academic research and synthetic organic chemistry due to their bifunctional nature. elsevierpure.com The presence of both a nucleophilic amino group and a phenolic hydroxyl group makes them versatile building blocks for the synthesis of a wide range of more complex molecules, particularly heterocyclic compounds. mdpi.com Heterocycles are a cornerstone of medicinal chemistry, with a vast majority of approved drugs containing at least one heterocyclic ring. mdpi.com

The synthetic utility of related phenols and amines is well-documented. For instance, 3-aminophenol is a key intermediate in the synthesis of fluorescent dyes like rhodamine B. wikipedia.org Similarly, aminopropylphenols can serve as precursors for various chemical structures. They can participate in reactions such as Schiff base formation, where the primary amine reacts with a carbonyl compound. sphinxsai.comekb.eg The resulting Schiff base can then undergo further reactions, such as cycloadditions with anhydrides, to form seven-membered heterocyclic rings like oxazepines. sphinxsai.com

Recent research has demonstrated the use of aminopropyl-functionalized compounds in organometallic chemistry. For example, 3-aminopropyl-phenyl germanes have been synthesized as new bifunctional building blocks. elsevierpure.com This highlights the role of the aminopropyl moiety in creating novel reagents for organic synthesis. Furthermore, 3-(2-aminopropyl)phenol hydrochloride is used as a molecular structural unit in the development of new compounds. bioscience.co.uk The ability to serve as a scaffold for creating diverse chemical libraries makes these isomers significant in the ongoing search for novel molecules with interesting properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-aminopropyl)phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.BrH/c1-7(10)5-8-3-2-4-9(11)6-8;/h2-4,6-7,11H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBIZADMZLFAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391054-33-3 | |

| Record name | Gepefrine hydrobromide, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GEPEFRINE HYDROBROMIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12X3X9361J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Approaches for 3/4 2 Aminopropyl Phenol Hydrobromide

Classical and Contemporary Synthetic Pathways to the Aminopropylphenol Core Structure

The creation of the fundamental aminopropylphenol structure can be achieved through several reliable synthetic routes. These methods focus on the formation of the crucial carbon-nitrogen bond and the establishment of the final functionalized aromatic ring.

Reductive amination is a highly versatile and widely used method for synthesizing amines. wikipedia.org This process typically involves the reaction of a ketone or aldehyde with an amine source, forming an intermediate imine or Schiff base, which is then reduced to the corresponding amine in the same reaction vessel. wikipedia.orgyoutube.com For the synthesis of 3-(2-Aminopropyl)phenol (B1671444), the precursor is typically 3'-hydroxypropiophenone (B76195), which is reacted with ammonia (B1221849) or an ammonia equivalent in the presence of a reducing agent. simsonpharma.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. wikipedia.orgyoutube.com The reaction proceeds under mildly acidic to neutral conditions to facilitate the formation of the iminium ion intermediate prior to reduction. wikipedia.org Iron-based catalysts have also been developed for the reductive amination of ketones with aqueous ammonia, presenting a more sustainable approach. nih.gov

An alternative and robust strategy is the reduction of a nitroalkene intermediate. This route begins with the condensation of 3-hydroxybenzaldehyde (B18108) with a nitroalkane, such as nitroethane, to form 1-(3-hydroxyphenyl)-2-nitropropene. The subsequent reduction of both the nitro group and the alkene double bond yields the desired aminopropylphenol. This reduction can be accomplished in a single step using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst. chemicalbook.com The reduction of nitroarenes is a well-established method for producing primary amines and is tolerant of many other functional groups. organic-chemistry.org

Table 1: Comparison of Primary Synthetic Routes

| Feature | Reductive Amination | Nitroalkene Reduction |

|---|---|---|

| Precursor | 3'-Hydroxypropiophenone | 3-Hydroxybenzaldehyde, Nitroethane |

| Key Intermediate | Iminium ion | Substituted Nitroalkene |

| Primary Reagents | Ammonia, Reducing Agent (e.g., NaBH₃CN, H₂/Pd) wikipedia.org | Base (for condensation), Reducing Agent (e.g., LiAlH₄, H₂/Pd) chemicalbook.com |

| Key Transformation | Carbonyl to Amine wikipedia.org | Nitroalkene to Alkyl-amine organic-chemistry.org |

Schiff bases, or imines, are central intermediates in the synthesis of aminopropylphenols, particularly via reductive amination. wikipedia.org These compounds, which contain a carbon-nitrogen double bond (azomethine group), are formed through the condensation of a primary amine with an aldehyde or ketone. scirp.org In the context of 3-(2-Aminopropyl)phenol synthesis, the reaction between 3'-hydroxypropiophenone and ammonia first forms a hemiaminal, which then dehydrates to yield a transient imine. wikipedia.orgyoutube.com

This imine intermediate is more susceptible to reduction by hydride agents than the initial ketone, allowing for selective, one-pot synthesis. youtube.com The controlled formation of the Schiff base is critical and is often facilitated by slightly acidic conditions which catalyze the dehydration step. wikipedia.org The subsequent reduction of the Schiff base provides the final amine product. The synthesis of stable Schiff bases derived from aminophenols and various aldehydes is a well-documented process, highlighting the reliability of this chemical linkage in organic synthesis. nih.govrsc.orgresearchgate.net

Direct alkylation presents a theoretical pathway to the aminopropylphenol structure but is often fraught with practical challenges. wikipedia.org One potential route is the N-alkylation of 3-aminophenol (B1664112) with a 2-halopropane, such as 2-bromopropane. However, a primary issue with amine alkylation is the tendency for overalkylation. wikipedia.orgyoutube.com The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts as byproducts. wikipedia.orgyoutube.com This lack of selectivity makes it difficult to isolate the desired mono-alkylated product in high yield. nih.gov

An alternative alkylation strategy could involve starting with 3-hydroxyphenylethylamine and performing an N-methylation, or starting with 3-methoxyaniline, performing a selective N-alkylation, and then demethylating the phenol (B47542) ether. However, achieving selective mono-alkylation remains a significant synthetic hurdle, often requiring specialized reagents or protecting group strategies to avoid unwanted side reactions. nih.gov

Precursor Chemistry and Building Block Derivatization

The success of any synthetic strategy hinges on the availability and preparation of the necessary starting materials or "building blocks."

The synthesis of the key precursors for the above routes is well-established. Substituted phenols, the core of the target molecule, can be prepared through various methods. organic-chemistry.org For instance, 3'-hydroxypropiophenone can be synthesized via a Friedel-Crafts acylation of a protected phenol, followed by deprotection. Modern methods for phenol synthesis include the palladium-catalyzed hydroxylation of aryl halides or the highly efficient ipso-hydroxylation of arylboronic acids using an oxidant like hydrogen peroxide. organic-chemistry.orgnih.gov

Amino-halogenated alkanes are valuable building blocks, particularly for alkylation reactions. studymind.co.uk The synthesis of compounds like 2-bromopropylamine or its protected derivatives can be achieved from the corresponding amino alcohol. For example, amino acids like alanine (B10760859) can be converted into haloalanines, which serve as versatile electrophilic intermediates. sci-hub.se Another approach involves the substitution of alcohols with a halogenating agent. savemyexams.com For instance, a Russian patent describes a method for producing 4-(2-bromoethyl)phenol (B83804) by treating 4-(2-hydroxyethyl)phenol with hydrobromic acid, which is then aminated to form tyramine (B21549) (the 4-isomer). google.com This strategy of converting a hydroxyalkyl side chain to a haloalkyl group for subsequent amination is a viable approach.

Table 2: Key Synthetic Precursors

| Precursor | Synthetic Utility | Common Synthetic Route |

|---|---|---|

| 3'-Hydroxypropiophenone | Reductive Amination | Friedel-Crafts acylation of a protected phenol |

| 3-Hydroxybenzaldehyde | Nitroalkene Condensation | Reimer-Tiemann reaction or oxidation of 3-hydroxytoluene |

| Arylboronic Acids | Source for Substituted Phenols | Reaction of an aryl Grignard reagent with a trialkyl borate (B1201080) nih.gov |

| Amino-Halogenated Alkanes | Alkylation Reactions | From amino alcohols or via halogenation of amino acids sci-hub.sesavemyexams.com |

The 2-aminopropyl side chain contains a stereocenter at the carbon atom bonded to the nitrogen. For many applications, controlling the stereochemistry to produce a single enantiomer is crucial. Several strategies exist to achieve this.

Enzymatic or biomimetic approaches offer excellent stereoselectivity. Dehydrogenase enzymes can catalyze the reductive amination of α-keto acids to yield specific enantiomers of α-amino acids, a principle that can be extended to other ketones. wikipedia.org The use of imine reductases (IREDs) is a powerful tool in modern synthesis for the asymmetric reduction of imines.

Alternatively, asymmetric chemical catalysis can be employed. This involves using a chiral catalyst during the reduction step. For example, the enantioselective reduction of a nitroalkene can be performed using a chiral organocatalyst and a reducing agent like a Hantzsch ester. nih.gov Similarly, the reduction of the imine intermediate in a reductive amination can be guided by a chiral metal catalyst (e.g., based on Iridium or Rhodium) and a chiral ligand, which directs the hydride attack to one face of the C=N double bond. Hydrogen-borrowing catalysis using enantiopure amino alcohols as starting materials has also emerged as a method to form C-C bonds while retaining stereochemical integrity at the amine center. nih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of specific stereoisomers of (3/4)-(2-Aminopropyl)phenol Hydrobromide is crucial for its potential applications, as different enantiomers and diastereomers can exhibit distinct biological activities and pharmacological profiles. This section explores the key stereoselective synthetic strategies and chiral resolution methods employed to obtain enantiomerically pure forms of these compounds.

Enantioselective Catalysis in Aminopropylphenol Synthesis

Enantioselective catalysis offers an efficient route to chiral aminopropylphenols by directly producing the desired enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution of racemates. rsc.org This approach typically involves the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction.

One of the prominent strategies in the synthesis of chiral amines is the asymmetric hydrogenation of prochiral enamines or imines. While specific examples for the direct asymmetric hydrogenation to 3-(2-aminopropyl)phenol are not extensively documented in readily available literature, the synthesis of structurally related chiral amines, such as those used in the production of the drug Tamsulosin, provides valuable insights. For instance, the enantioselective synthesis of a key intermediate for Tamsulosin, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, has been achieved through various methods, including enzymatic resolutions and asymmetric reductive amination. rsc.orgrsc.orgnih.gov

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide range of enantioselective transformations, including the synthesis of chiral amines. researchgate.netrsc.orgnih.govmdpi.com These catalysts can activate imines towards nucleophilic attack, controlling the facial selectivity to yield products with high enantiomeric excess. While direct application to 3-(2-aminopropyl)phenol precursors is a subject for further research, the principles of CPA catalysis are highly relevant.

Another approach involves the enantioselective reduction of a suitable ketone precursor. For example, the asymmetric transfer hydrogenation of ketones catalyzed by chiral transition metal complexes is a well-established method for producing chiral alcohols, which can then be converted to the corresponding amines.

The following table summarizes representative examples of enantioselective catalytic methods applied to substrates structurally related to the precursors of 3-(2-aminopropyl)phenol, illustrating the potential for applying these methods to its synthesis.

Table 1: Examples of Enantioselective Catalysis for the Synthesis of Chiral Amines and Precursors

| Catalyst Type | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Lipase (CAL-B) | Racemic 4-methoxyamphetamine | Enantioselective acylation | (R)-2-halo-N-[2-(4-methoxyphenyl)-1-methyl-ethyl] acetamide | High | google.com |

| Transaminase | 2-methoxy-5-(2-oxopropyl)benzenesulfonamide | Biotransamination | (R)-amine precursor for Tamsulosin | High | rsc.org |

Diastereoselective Approaches and Chromatographic Separation of Stereoisomers

Diastereoselective methods are widely employed for the separation of enantiomers. These techniques typically involve the conversion of a racemic mixture into a pair of diastereomers, which, due to their different physical properties, can be separated by conventional methods like crystallization or chromatography. rsc.org

A highly relevant example is the resolution of (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of Tamsulosin. google.comgoogle.com This is achieved by forming diastereomeric salts with a chiral resolving agent, such as D-(-)-tartaric acid or L-(+)-tartaric acid. google.comgoogle.com The choice of solvent system is critical for the efficiency of the resolution, with mixtures of alcohols (e.g., methanol, ethanol) and dipolar aprotic solvents (e.g., dimethylformamide) being preferred. google.com The separation relies on the differential solubility of the diastereomeric salts. For instance, when using D-(-)-tartaric acid, the (R)-amine-(R,R)-tartrate salt may be less soluble and precipitate, allowing for its separation from the more soluble (S)-amine-(R,R)-tartrate salt. google.comgoogle.com Subsequent treatment of the separated diastereomeric salt with a base regenerates the enantiomerically pure amine. google.com This process can be optimized to achieve very high optical purity (>99.9%). google.comgoogle.com

Table 2: Diastereoselective Resolution of a (2-Aminopropyl)benzene Derivative

| Racemic Amine | Resolving Agent | Key Process | Outcome | Optical Purity | Reference |

|---|

Chromatographic separation of stereoisomers is another powerful technique, particularly for analytical-scale and preparative-scale purification. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are the most common methods. These CSPs create a chiral environment where the enantiomers of the analyte exhibit different affinities, leading to different retention times and thus separation.

For the separation of chiral amines like 3-(2-aminopropyl)phenol, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based CSPs are often effective. The choice of the mobile phase, which can be a normal-phase (e.g., hexane (B92381)/isopropanol) or reversed-phase (e.g., acetonitrile (B52724)/water with additives), is crucial for achieving good resolution.

Alternatively, diastereomers formed by reacting the racemic amine with a chiral derivatizing agent can be separated on a standard achiral column. libretexts.orglibretexts.org

The following table provides examples of chromatographic conditions that could be adapted for the separation of 3-(2-aminopropyl)phenol enantiomers, based on the separation of similar compounds.

Table 3: Chromatographic Separation of Chiral Amines and Related Compounds

| Compound Type | Chromatographic Method | Chiral Stationary Phase (CSP) | Mobile Phase | Outcome | Reference |

|---|---|---|---|---|---|

| Chiral amines | HPLC | Polysaccharide-based (e.g., Chiralpak) | Hexane/Ethanol or other solvent mixtures | Baseline separation of enantiomers | researchgate.net |

| Racemic secondary amine | HPLC | Not specified | Not specified | Resolution of enantiomers | nih.gov |

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. Through the application of various one- and two-dimensional experiments, a complete picture of the atomic arrangement and bonding within 3-(2-Aminopropyl)phenol (B1671444) Hydrobromide can be constructed.

High-Field ¹H and ¹³C NMR Spectroscopy for Comprehensive Assignment

High-field ¹H NMR spectroscopy would provide initial, crucial information on the proton environment of 3-(2-Aminopropyl)phenol Hydrobromide. The spectrum would be expected to show distinct signals corresponding to the aromatic protons, the methine proton of the aminopropyl side chain, the methylene (B1212753) protons, and the methyl protons. The chemical shifts (δ) of the aromatic protons would be influenced by the hydroxyl and aminopropyl substituents on the phenyl ring, providing insights into their relative positions. Furthermore, the coupling constants (J-values) between adjacent protons would help to establish the substitution pattern on the aromatic ring.

Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their electronic environment, distinguishing between aromatic carbons, and the aliphatic carbons of the aminopropyl side chain. The presence of the hydrobromide salt would likely influence the chemical shifts of the carbons near the protonated amine group.

Hypothetical ¹H and ¹³C NMR Data for 3-(2-Aminopropyl)phenol

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.2 | 115 - 130 |

| Phenolic C-OH | - | 155 - 160 |

| CH (aminopropyl) | 3.0 - 3.5 | 45 - 55 |

| CH₂ (aminopropyl) | 2.5 - 3.0 | 30 - 40 |

| CH₃ (aminopropyl) | 1.0 - 1.5 | 15 - 25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To move beyond simple signal assignment and establish the precise connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, cross-peaks would be observed between the methine proton and both the methylene and methyl protons of the aminopropyl side chain, confirming their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, correlations between the methylene protons of the side chain and the aromatic carbons would definitively establish the attachment point of the aminopropyl group to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. In the context of this compound, NOESY could help to understand the preferred conformation of the aminopropyl side chain relative to the phenyl ring.

Analysis of Solvent Effects and Temperature Dependence in NMR Spectra

The choice of solvent can significantly influence the chemical shifts observed in NMR spectra, particularly for protons involved in hydrogen bonding, such as the phenolic hydroxyl and the amine protons. Running NMR experiments in different deuterated solvents (e.g., DMSO-d₆, D₂O, CD₃OD) would provide valuable information about these interactions. For instance, the chemical shift of the phenolic proton is expected to be highly solvent-dependent.

Furthermore, variable temperature NMR studies could be conducted to investigate conformational dynamics. Changes in the NMR spectrum as a function of temperature can reveal information about the rotational barriers of the aminopropyl side chain and other dynamic processes within the molecule.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the 3-(2-Aminopropyl)phenol cation with high precision. This accurate mass measurement allows for the calculation of the elemental formula, providing strong evidence for the molecular composition of the compound and distinguishing it from other isomers.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion of 3-(2-Aminopropyl)phenol) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides a "fingerprint" of the molecule's structure. Key fragmentation pathways for 3-(2-Aminopropyl)phenol would likely involve cleavage of the aminopropyl side chain, such as the loss of the methyl group or the entire aminoethyl fragment. The fragmentation pattern would provide confirmatory evidence for the structure elucidated by NMR spectroscopy.

Hypothetical Fragmentation Data for 3-(2-Aminopropyl)phenol

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M+H]⁺ | Molecular Ion |

| [M+H - CH₃]⁺ | Loss of a methyl group |

| [M+H - C₂H₅N]⁺ | Loss of the aminoethyl fragment |

Liquid Chromatography-Mass Spectrometry (LC-MS) in Synthetic Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the qualitative and quantitative assessment of this compound. rsc.org Its high sensitivity and selectivity make it indispensable for monitoring the progress of its synthesis and for the identification and quantification of impurities. nih.govwaters.com

In a typical synthetic route, LC-MS can be employed to track the consumption of reactants and the formation of the desired product in near real-time. This allows for precise control over reaction conditions to optimize yield and minimize the formation of by-products. For purity assessment, a validated LC-MS method can separate 3-(2-Aminopropyl)phenol from process-related impurities, such as starting materials, intermediates, and degradation products.

A common approach involves High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 or a mixed-mode stationary phase column. nih.govsielc.com The separation of aminophenol isomers can be achieved using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724). sielc.com The mass spectrometer, often a triple quadrupole or time-of-flight (TOF) instrument, provides mass-to-charge ratio (m/z) information, confirming the identity of the main peak and aiding in the structural elucidation of any detected impurities. nih.gov Electrospray ionization (ESI) in positive mode is typically suitable for analyzing the protonated molecule of 3-(2-Aminopropyl)phenol.

Table 1: Illustrative LC-MS Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometer | Triple Quadrupole with Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Scan Range | m/z 50 - 500 |

This table presents a hypothetical set of parameters and does not represent experimentally validated data for this specific compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions. thermofisher.com These complementary techniques are invaluable for confirming the compound's identity and probing its solid-state structure.

The FTIR and Raman spectra of this compound are dominated by vibrational modes associated with its key functional groups: the phenolic hydroxyl group, the primary amine (as an ammonium salt), and the aromatic ring.

Phenolic O-H Stretch: A broad absorption band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration. The breadth of this peak is indicative of hydrogen bonding. researchgate.net

Ammonium N-H Stretch: In the hydrobromide salt, the primary amine is protonated to form an ammonium group (-NH₃⁺). This gives rise to multiple, often broad, stretching bands in the FTIR spectrum between 2800 and 3200 cm⁻¹. nih.gov

Aromatic C-H Stretch: Sharp peaks above 3000 cm⁻¹ are attributable to the stretching vibrations of the C-H bonds on the benzene (B151609) ring.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a series of sharp bands in the 1450-1600 cm⁻¹ region in both FTIR and Raman spectra. lew.ro

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the FTIR spectrum around 1200-1260 cm⁻¹.

N-H Bending: The bending vibrations of the -NH₃⁺ group are found in the region of 1500-1600 cm⁻¹.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (H-bonded) | 3200 - 3600 | FTIR |

| N-H Stretch (-NH₃⁺) | 2800 - 3200 | FTIR |

| Aromatic C-H Stretch | > 3000 | FTIR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |

| N-H Bend (-NH₃⁺) | 1500 - 1600 | FTIR |

| C-O Stretch (Phenolic) | 1200 - 1260 | FTIR |

This table is based on typical frequency ranges for the specified functional groups and serves as a guide.

The presence of hydroxyl and ammonium groups makes this compound a prime candidate for extensive hydrogen bonding in the solid state. researchgate.net These interactions significantly influence the positions and shapes of the O-H and N-H stretching bands in the FTIR spectrum. primescholars.com Broadening of these bands is a clear indication of their involvement in a network of hydrogen bonds. The bromide counter-ion can also act as a hydrogen bond acceptor. By analyzing the shifts in these vibrational frequencies, insights into the strength and nature of the hydrogen bonding network can be gained. Comparing the spectra of the solid material with that of a dilute solution in a non-polar solvent can help distinguish between intramolecular and intermolecular hydrogen bonds.

X-ray Diffraction Crystallography for Solid-State Structure Determination

An X-ray crystal structure would reveal the precise geometry of the 3-(2-Aminopropyl)phenol cation. This includes the planarity of the phenyl ring and the stereochemistry of the aminopropyl side chain. A key aspect of the conformational analysis would be the torsion angles that define the orientation of the aminopropyl group relative to the phenyl ring. nih.gov This information is crucial for understanding how the molecule might interact with biological targets. The conformation observed in the crystal is the one that is energetically most favorable in the solid state, resulting from a balance of intramolecular forces and intermolecular packing effects.

The crystal structure would provide a detailed map of the intermolecular interactions that stabilize the crystal lattice. researchgate.net For this compound, this would primarily involve a complex network of hydrogen bonds. duke.edu The phenolic hydroxyl group and the ammonium group would act as hydrogen bond donors, while the oxygen atom of the hydroxyl group, the bromide anion, and potentially the π-system of the aromatic ring could act as hydrogen bond acceptors. japtronline.com The analysis would detail the specific donor-acceptor distances and angles, revealing the motifs of the hydrogen bond network (e.g., chains, sheets, or a three-dimensional framework). researchgate.net Understanding the crystal packing and hydrogen bonding is critical for explaining physical properties such as melting point, solubility, and stability.

Other Chromatographic and Spectroscopic Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the assessment of pharmaceutical compounds, offering high resolution and sensitivity for both purity determination and the separation of chiral molecules.

Purity Assessment:

For the analysis of polar compounds like phenolic amines, reversed-phase HPLC (RP-HPLC) is a frequently employed method. chromatographyonline.comexplorationpub.com The purity of "this compound" can be effectively determined using a C18 or similar non-polar stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile or methanol. chromatographyonline.comnih.gov Adjusting the pH of the buffer is critical for achieving optimal separation, as it influences the ionization state of the aminopropyl and phenolic groups. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the phenol (B47542) chromophore exhibits maximum absorbance, generally around 270-280 nm. chromatographyonline.comnih.gov In some cases, derivatization of the amine group can be performed to enhance chromatographic separation and detection sensitivity. chromatographyonline.com

Chiral Separation:

"3-(2-Aminopropyl)phenol" possesses a chiral center at the carbon atom of the aminopropyl group, meaning it exists as a pair of enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are of paramount importance. phenomenex.com Chiral HPLC is the predominant method for this purpose. phenomenex.comsigmaaldrich.comsciex.com The separation of amphetamine analogs, which are structurally related to "3-(2-Aminopropyl)phenol", is often accomplished using chiral stationary phases (CSPs). phenomenex.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used. phenomenex.com Another effective class of CSPs are the macrocyclic glycopeptides, for instance, vancomycin (B549263) or teicoplanin-based columns (e.g., Astec CHIROBIOTIC® V2). sciex.com

The mobile phase for chiral separations can be either normal-phase (e.g., hexane (B92381)/ethanol) or reversed-phase. sigmaaldrich.com For polar molecules like "3-(2-Aminopropyl)phenol", a polar ionic mode, which involves a high concentration of organic solvent with small amounts of acidic and basic additives (e.g., acetic acid and ammonium hydroxide), can significantly enhance enantiomeric resolution. sciex.com These additives improve the ionic interactions between the analyte and the chiral stationary phase. sciex.com

Below is a hypothetical data table illustrating typical HPLC conditions for both purity and chiral analysis based on methods for structurally similar compounds.

| Parameter | Purity Assessment (RP-HPLC) | Chiral Separation (Chiral HPLC) |

| Column | C18, 5 µm, 4.6 x 250 mm | Astec® CHIROBIOTIC® V2, 5 µm, 2.1 x 250 mm |

| Mobile Phase | A: 0.1 M Phosphate Buffer (pH 3.0) B: Acetonitrile Gradient: 10-70% B over 20 min | Methanol/Acetic Acid/Ammonium Hydroxide (100:0.1:0.02 v/v/v) |

| Flow Rate | 1.0 mL/min | 0.25 mL/min |

| Column Temperature | 30 °C | 20 °C |

| Detection | UV at 275 nm | UV at 265 nm or MS/MS |

| Injection Volume | 10 µL | 5 µL |

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and environment of fluorescent molecules (fluorophores). Phenolic compounds, including "3-(2-Aminopropyl)phenol", are known to exhibit fluorescence due to the presence of the aromatic ring.

The fluorescence of a molecule is characterized by its excitation and emission spectra. The excitation spectrum shows the wavelengths of light that the molecule absorbs to enter an excited state, while the emission spectrum reveals the wavelengths of light emitted as the molecule returns to the ground state. For simple phenols, excitation typically occurs in the UV region, with emission also in the UV or blue portion of the visible spectrum. nih.gov For instance, methamphetamine, a related compound, exhibits an excitation maximum around 256 nm and an emission maximum around 288 nm. rsc.org The exact wavelengths for "this compound" would be influenced by the aminopropyl substituent and the solvent environment. nih.gov

Quantum Yield:

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. uva.nl A quantum yield can range from 0 (non-fluorescent) to 1 (100% fluorescence efficiency). uva.nl The quantum yield of phenolic compounds is known to be highly dependent on the solvent. nih.gov In non-polar solvents, some phenols exhibit a marked decrease in quantum yield at lower excitation wavelengths, an effect that is diminished in polar, hydrogen-bonding solvents like alcohols. nih.gov For example, the quantum yield of phenol in hexane is reported to be 0.075. nih.gov

The quantum yield of "this compound" can be determined using the relative method, where its fluorescence intensity is compared to that of a well-characterized fluorescence standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) in sulfuric acid. The calculation takes into account the integrated fluorescence intensities, the absorbance at the excitation wavelength, and the refractive indices of the sample and standard solutions.

Below is a hypothetical data table presenting plausible fluorescence properties for "3-(2-Aminopropyl)phenol" based on data for related phenolic and amphetamine-like compounds.

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~ 260 nm | In Methanol |

| Emission Maximum (λem) | ~ 310 nm | In Methanol |

| Stokes Shift | ~ 50 nm | - |

| Hypothetical Quantum Yield (Φ) | 0.1 - 0.3 | In Methanol (relative to a standard) |

Table 2: Plausible Fluorescence Characteristics of 3-(2-Aminopropyl)phenol

Theoretical and Computational Chemistry Studies of 3/4 2 Aminopropyl Phenol Hydrobromide

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of medium-sized molecules like phenethylamines. It is used to determine the electronic structure, which in turn allows for the prediction of a wide range of molecular properties.

A fundamental step in any computational analysis is to find the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. Geometry optimization calculations systematically alter the positions of the atoms to find the coordinates that correspond to a minimum on the potential energy surface. For flexible molecules like the (2-Aminopropyl)phenol isomers, this process is more complex as multiple stable conformations (conformers) may exist due to the rotation around single bonds, such as the bond connecting the phenyl ring to the aminopropyl side chain.

Comprehensive conformational searches are performed to identify all low-energy conformers. The relative energies of these conformers are then calculated to determine their populations at a given temperature according to the Boltzmann distribution. This energetic landscape is crucial for understanding which shapes the molecule is most likely to adopt. Studies on related amphetamine derivatives often employ DFT functionals like B3LYP with basis sets such as 6-31G(d,p) or larger to achieve reliable geometries and relative energies.

Table 1: Representative Parameters for DFT-Based Geometry Optimization of Phenethylamine (B48288) Derivatives This table is illustrative and shows typical parameters used in studies of related compounds.

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Method | The primary theoretical model | Density Functional Theory (DFT) |

| Functional | The approximation for the exchange-correlation energy | B3LYP, M06-2X, PBE0 |

| Basis Set | The set of functions used to build molecular orbitals | 6-31+G(d,p), 6-311++G(d,p), cc-pVTZ |

| Solvation Model | Method to simulate the effect of a solvent (e.g., water) | Polarizable Continuum Model (PCM), SMD |

| Task | The type of calculation performed | Geometry Optimization, Frequency Analysis |

Once the equilibrium geometries of the stable conformers are known, their spectroscopic properties can be predicted. DFT calculations can provide highly accurate predictions of vibrational frequencies corresponding to infrared (IR) and Raman spectra. Comparing these theoretical spectra with experimental results is a powerful method for confirming the presence of specific conformers. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values, correcting for anharmonicity and other systematic errors in the calculation.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted shifts for each conformer can be averaged, weighted by their respective populations, to produce a theoretical spectrum for the molecule in solution, which can then be compared directly with experimental NMR data.

The electronic properties of a molecule are key to its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

Charge distribution calculations, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, determine the partial atomic charge on each atom in the molecule. This information is used to generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule's surface. The ESP map is critical for understanding how the molecule will interact with other molecules, particularly biological receptors, identifying regions that are electron-rich (negative potential, e.g., around the phenolic oxygen) and electron-poor (positive potential, e.g., around the protonated amine).

Table 2: Key Electronic Properties Derived from DFT for a Phenethylamine Scaffold This table is illustrative. The values would be specific to the isomer and conformation being studied.

| Property | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability; site of oxidation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability; site of reduction. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and non-covalent interactions. |

| Partial Atomic Charges | Calculated charge on individual atoms (e.g., via NBO) | Reveals sites for electrostatic interactions. |

Molecular Docking and Dynamics Simulations (In Vitro Context)

To understand how a molecule like 3-(2-Aminopropyl)phenol (B1671444) might interact with biological targets, computational techniques like molecular docking and molecular dynamics are employed. These simulations model the compound's behavior in a biological environment, such as the binding pocket of a protein.

Molecular docking is a computational method that predicts the preferred orientation of a ligand (the small molecule) when bound to a receptor (the protein target). For amphetamine-like compounds, relevant targets include monoamine transporters (for dopamine (B1211576), norepinephrine (B1679862), and serotonin) and various neurotransmitter receptors. researchgate.net Docking algorithms place the ligand into the receptor's active site in many different possible conformations and score them based on factors like electrostatic and van der Waals interactions.

The results provide a plausible binding mode and an estimate of the binding affinity. This allows researchers to identify key interactions, such as hydrogen bonds between the ligand's hydroxyl or amine groups and specific amino acid residues in the receptor, or pi-pi stacking between the ligand's phenyl ring and aromatic residues like phenylalanine or tyrosine. These models provide a structural basis for understanding a compound's mechanism of action at a specific target. researchgate.net

While docking provides a static snapshot, Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. An MD simulation calculates the forces on all atoms in a system (including the ligand, receptor, and surrounding solvent molecules) and uses Newton's laws of motion to predict their movements over a period of nanoseconds or microseconds.

When applied to a ligand-receptor complex, MD simulations can assess the stability of the docked pose, revealing whether the ligand remains securely bound or drifts out of the active site. When applied to the ligand alone in a solvent like water, MD simulations provide a robust method for conformational sampling, showing how the molecule flexes and changes shape in solution. researchgate.net This is particularly important for understanding which conformers are most stable in an aqueous environment and thus most likely to be present when approaching a biological target. Combining DFT with MD provides a powerful approach where the dynamic behavior in an explicit solvent environment can be thoroughly investigated.

Quantitative Structure-Activity Relationship (QSAR) for In Vitro Biological Endpoints

QSAR modeling represents a pivotal computational tool in medicinal chemistry and toxicology. It seeks to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a molecule like 3-(2-Aminopropyl)phenol, which belongs to the phenethylamine class, QSAR models can be developed to predict its activity at various biological targets, such as receptors or enzymes, based on a set of calculated molecular descriptors.

The development of predictive QSAR models for compounds structurally related to 3-(2-Aminopropyl)phenol typically involves a multi-step process. Initially, a dataset of molecules with known in vitro biological activities is compiled. For phenethylamines and substituted phenols, these activities could range from receptor binding affinities to enzyme inhibition constants. carta-evidence.orgnih.gov

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate a wide array of electronic and charge descriptors for each molecule in the dataset. carta-evidence.orgtandfonline.com These descriptors quantify various aspects of the molecule's electronic structure. Subsequently, statistical techniques like Multiple Linear Regression (MLR) and non-linear methods are used to build models that correlate these descriptors with the observed biological activity. carta-evidence.orgtandfonline.com

For instance, a study on substituted phenethylamines successfully developed both linear and non-linear QSAR models to predict their psychotomimetic activity, demonstrating the utility of this approach in understanding structure-activity relationships. carta-evidence.org The robustness and predictive power of these models are rigorously evaluated through internal and external validation techniques. nih.gov

Below is an illustrative data table showcasing typical statistical parameters for a hypothetical QSAR model, based on values reported for related compound classes. nih.gov

| Model Parameter | Value | Significance |

| R² (Coefficient of Determination) | 0.937 | Indicates that 93.7% of the variance in biological activity is explained by the model. |

| R²A (Adjusted R²) | 0.932 | R² adjusted for the number of descriptors in the model. |

| F-statistic | 199.812 | A high value indicates a statistically significant relationship between descriptors and activity. |

| Standard Error | 0.255 | Represents the average distance that the observed values fall from the regression line. |

This table is representative of QSAR models for phenethylamine derivatives and illustrates the statistical validation of such models. nih.gov

The predictive power of a QSAR model is contingent on the selection of relevant physicochemical descriptors. For substituted phenols and phenethylamines, several classes of descriptors have been shown to be critical in determining their in vitro biological effects.

Electronic Descriptors: These descriptors, often calculated using quantum chemical methods like DFT, play a significant role. carta-evidence.orgscienceopen.com They include parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These descriptors provide insight into the molecule's reactivity and its ability to participate in electrostatic interactions with a biological target.

Hydrophobicity Descriptors: The lipophilicity of a molecule, commonly expressed as its partition coefficient (logP), is a crucial factor influencing its ability to cross cell membranes and interact with hydrophobic pockets in proteins. nih.govnih.gov QSAR studies on phenethylamines have demonstrated a strong correlation between logP and their biological activities. nih.gov

Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. Parameters such as molecular weight, molecular volume, and various topological indices are often used to model how the steric properties of a compound influence its binding to a target site.

A hypothetical table of key physicochemical descriptors for a series of phenol (B47542) derivatives and their correlation with a generic in vitro endpoint is presented below.

| Physicochemical Descriptor | Description | Typical Correlation with Activity |

| logP | Octanol-water partition coefficient | Positive or negative, depending on the nature of the binding site. |

| pKa | Acid dissociation constant | Influences the ionization state of the phenolic hydroxyl group, which can be critical for receptor interaction. nih.gov |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Often correlates with the molecule's ability to donate electrons in a chemical reaction. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. |

| Dipole Moment | Measure of the molecule's overall polarity | Important for electrostatic interactions with the target. |

| Molecular Weight | The mass of the molecule | Can be related to the size and steric bulk of the compound. |

This table provides examples of physicochemical descriptors commonly used in QSAR studies of phenolic compounds and their general relevance. nih.govnih.gov

In Vitro Biological Mechanisms and Pharmacological Research Excluding Clinical Data

In Vitro Neurotransmitter System Interactions

The interaction of 3-(2-Aminopropyl)phenol (B1671444) with various components of the nervous system has been a subject of in vitro investigation to elucidate its mechanism of action. These studies focus on its effects on neurotransmitter receptors and transporters.

Currently, there is a lack of publicly available in vitro studies that specifically detail the binding affinity and activation profile of 3-(2-Aminopropyl)phenol Hydrobromide at adrenergic receptors. While research on structurally similar compounds suggests potential interaction, direct evidence for this specific molecule is not available in the reviewed scientific literature.

Specific in vitro data on the inhibition of norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) transporters by this compound is not readily found in the current scientific literature. However, studies on related amphetamine derivatives provide a framework for its expected activity. For instance, amphetamine and its analogs are known to be substrates for and inhibitors of these transporters, leading to increased extracellular concentrations of the respective neurotransmitters. It is plausible that 3-(2-Aminopropyl)phenol shares these properties, but direct experimental evidence from in vitro cellular models is needed for confirmation.

There is a scarcity of published research detailing the effects of this compound on neurotransmitter release from isolated synaptosomes. Synaptosomes are isolated nerve terminals that are a valuable in vitro model for studying neurotransmitter release. While amphetamines are generally known to induce neurotransmitter release, specific data quantifying this effect for 3-(2-Aminopropyl)phenol is not available.

Cellular and Molecular Mechanistic Studies (in vitro)

Beyond its interaction with the neurotransmitter systems, in vitro studies are essential to understand the broader cellular and molecular effects of 3-(2-Aminopropyl)phenol, including its potential toxicity and its influence on intracellular signaling.

Direct in vitro studies on the cytotoxicity and antiproliferative activity of this compound are limited. However, research on a positional isomer, 4-hydroxyamphetamine (4-OHAMPH), provides some insight. In a study using human dopaminergic differentiated SH-SY5Y cells, 4-OHAMPH demonstrated concentration-dependent toxicity. nih.gov The toxic concentration 50% (TC50), which is the concentration required to kill 50% of the cells, was not reached for 4-OHAMPH within the tested concentration range up to 10mM after 24 hours of exposure, suggesting lower toxicity compared to amphetamine itself. nih.gov It is conceivable that 3-(2-Aminopropyl)phenol exhibits a similar or different cytotoxicity profile, but specific in vitro studies on various cell lines are required to establish this.

Table 1: In Vitro Cytotoxicity of a Positional Isomer of 3-(2-Aminopropyl)phenol

| Compound | Cell Line | Assay | Exposure Time | TC50 (mM) |

|---|

Data extracted from a study on amphetamine metabolites. nih.gov

In vitro research has explored the effects of a positional isomer, para-hydroxyamphetamine (POHA), on intracellular signaling pathways. A study showed that POHA can stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP) in human embryonic kidney (HEK)-293 cells that were engineered to express the trace amine-associated receptor 1 (TAAR1). nih.gov This suggests that POHA, and likely its isomers such as 3-(2-Aminopropyl)phenol, can act as agonists at this receptor, leading to the activation of the cAMP signaling cascade. nih.gov The potency of POHA was found to be species-dependent. nih.gov There is currently no available data on the effects of 3-(2-Aminopropyl)phenol on the mitogen-activated protein kinase (MAPK) signaling pathway in cell cultures.

Table 2: In Vitro cAMP Accumulation Stimulated by a Positional Isomer of 3-(2-Aminopropyl)phenol in HEK-293 Cells Expressing TAAR1

| Compound | Receptor | EC50 (µM) |

|---|

EC50 is the concentration of a drug that gives a half-maximal response. nih.gov

DNA Binding and Topoisomerase Inhibition Assays (in vitro enzymatic studies)

While direct in vitro studies specifically investigating the DNA binding and topoisomerase inhibition of this compound are not extensively documented in publicly available research, the potential for such interactions can be considered based on the chemical nature of related compounds. Phenethylamine (B48288) derivatives, the class to which this compound belongs, have been explored for a wide range of biological activities. Some structurally analogous compounds with planar aromatic rings have been shown to interact with DNA, primarily through intercalation, where the flat aromatic portion of the molecule inserts itself between the base pairs of the DNA double helix. This interaction can interfere with DNA replication and transcription processes.

Furthermore, the inhibition of topoisomerase enzymes is a known mechanism of action for several anticancer and antibacterial agents. Topoisomerases are crucial enzymes that manage the topological state of DNA. Inhibition of these enzymes leads to breaks in the DNA strands, ultimately triggering cell death. Although speculative for this compound itself, compounds with similar structural motifs have been investigated for topoisomerase inhibition. Such studies typically involve in vitro enzymatic assays that measure the relaxation of supercoiled DNA or the decatenation of kinetoplast DNA by topoisomerase I or II in the presence of the test compound. The absence of specific data for this compound in this area highlights a gap in the current research landscape.

Structure-Activity Relationships (SAR) Based on In Vitro Data

The structure-activity relationships (SAR) for phenethylamine derivatives, including analogs of 3-(2-Aminopropyl)phenol, have been more broadly studied, particularly concerning their interactions with various receptors and transporters in the central nervous system. biomolther.orgbiomolther.orgnih.gov These in vitro studies provide valuable insights into how specific structural modifications influence biological activity.

Elucidation of Key Pharmacophores for In Vitro Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For phenethylamine derivatives, key pharmacophoric features have been identified that are crucial for their in vitro activity at targets such as serotonin and dopamine transporters. biomolther.orgbiomolther.org These generally include:

An aromatic ring: This feature is critical for binding, often through π-π stacking or hydrophobic interactions with the receptor pocket. The substitution pattern on this ring significantly modulates affinity and selectivity. For instance, the position of the hydroxyl group on the phenol (B47542) ring is a key determinant of activity.

A protonatable amine group: At physiological pH, this amine is typically protonated and forms a crucial ionic interaction with an acidic residue in the binding site of the target protein. The nature of the substituents on the amine can also influence potency and selectivity.

An ethylamine (B1201723) side chain: The length and flexibility of this chain are important for correctly positioning the aromatic ring and the amine group within the binding pocket.

The table below summarizes the impact of substitutions on the in vitro activity of phenethylamine analogs at various receptors, based on findings from broader SAR studies. biomolther.orgnih.govnih.gov

| Modification | Position | Effect on In Vitro Activity | Receptor Target Examples |

| Hydroxyl Group | Phenolic Ring | Generally enhances binding affinity through hydrogen bonding. | Serotonin Receptors, Adrenergic Receptors |

| Alkyl Group | α-carbon of side chain | Can increase metabolic stability and alter selectivity. | Monoamine Transporters |

| Substitution on Amine | Amino Group | N-alkylation can modulate potency and selectivity. | Dopamine Transporters, Serotonin Receptors |

Impact of Chiral Centers on In Vitro Receptor Selectivity and Potency

The presence of a chiral center at the α-carbon of the aminopropyl side chain in 3-(2-Aminopropyl)phenol means that it can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities. nih.gov This stereoselectivity arises from the three-dimensional nature of receptor binding sites, which themselves are chiral.

In vitro studies on various chiral phenethylamine derivatives have consistently demonstrated that one enantiomer is often significantly more potent or selective for a particular receptor than the other. For example, in the context of monoamine transporters, the stereochemistry at the α-carbon can profoundly influence binding affinity and transport inhibition. nih.gov One enantiomer may fit optimally into the binding pocket, allowing for favorable interactions, while the other may experience steric hindrance, leading to reduced affinity.

The following table illustrates the differential in vitro activity often observed between enantiomers of analogous phenethylamine compounds. nih.gov

| Compound Class | Enantiomer | General In Vitro Activity Trend | Example Receptor/Transporter |

| Amphetamines | (S)-enantiomer | Typically more potent at dopamine and norepinephrine transporters. | DAT, NET |

| Cathinones | (S)-enantiomer | Generally shows higher affinity for monoamine transporters. | SERT, DAT |

This differential activity underscores the importance of considering stereochemistry in drug design and evaluation. The specific in vitro receptor selectivity and potency of the individual enantiomers of this compound would require dedicated experimental investigation.

Derivatization, Analogues, and Research Probes of 3/4 2 Aminopropyl Phenol Hydrobromide

Synthesis of Substituted Phenolic and Aminopropyl Analogues for SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how specific structural features of a molecule contribute to its biological activity. For (3/4)-(2-Aminopropyl)phenol, SAR studies typically involve systematic modifications to both the phenolic ring and the aminopropyl side chain to probe interactions with biological targets.

Phenolic Group Modifications: The hydroxyl group on the phenyl ring is a prime target for derivatization. Common modifications include:

Alkylation/Arylation: Converting the phenol (B47542) to an ether by reaction with alkyl or benzyl (B1604629) halides. This modification explores the importance of the hydrogen-bond donating capability of the hydroxyl group.

Esterification: Acylation of the hydroxyl group to form esters. These derivatives can act as prodrugs, which are hydrolyzed in vivo to release the active phenolic compound.

Halogenation: Introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can alter the compound's electronic properties, lipophilicity, and metabolic stability.

N-Alkylation: Introducing one or two alkyl groups to the primary amine to form secondary or tertiary amines. This alters the basicity (pKa) and steric bulk around the nitrogen atom.

N-Acylation: Converting the amine to an amide, which neutralizes its basicity and introduces different functional groups.

Chain Homologation/Truncation: Varying the length of the alkyl chain separating the phenyl ring and the amino group to assess the optimal distance for biological activity.

These synthetic strategies allow for the systematic exploration of a compound's pharmacophore, leading to analogues with enhanced potency, selectivity, or pharmacokinetic properties.

| Modification Site | Type of Modification | Example Reactant(s) | Resulting Functional Group | Potential Impact on Activity |

| Phenolic -OH | Alkylation | Methyl Iodide, Benzyl Bromide | Ether (-OR) | Alters hydrogen bonding, may increase lipophilicity |

| Phenolic -OH | Esterification | Acetic Anhydride | Ester (-OC(O)R) | Prodrug potential, alters polarity |

| Aromatic Ring | Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted Ring | Modifies electronics and metabolic stability |

| Amino -NH₂ | N-Alkylation | Formaldehyde/Formic Acid | Secondary/Tertiary Amine | Changes basicity (pKa) and steric profile |

| Amino -NH₂ | N-Acylation | Acetyl Chloride | Amide (-NHC(O)R) | Neutralizes charge, alters binding interactions |

Development of Fluorescent and Radiolabeled Probes for In Vitro Assays

To visualize and quantify the interaction of (3/4)-(2-Aminopropyl)phenol analogues with biological systems, fluorescent and radiolabeled probes are indispensable tools. nih.govrsc.org These probes are designed by covalently attaching a reporter molecule (a fluorophore or a radioisotope) to the core structure without significantly compromising its biological activity.

Fluorescent Probes: The development of fluorescent probes involves conjugating the aminopropylphenol scaffold to a fluorophore. nih.gov The choice of fluorophore depends on the desired photophysical properties, such as excitation/emission wavelengths and quantum yield. The amino or phenolic groups are convenient handles for chemical conjugation. For instance, the primary amine can be reacted with an N-hydroxysuccinimide (NHS) ester or isothiocyanate derivative of a fluorophore to form a stable amide or thiourea (B124793) linkage, respectively. Common fluorophores used for this purpose include fluorescein, coumarin, rhodamine, and BODIPY derivatives. mdpi.commdpi.com The design of these probes often incorporates mechanisms like Photoinduced Electron Transfer (PeT), where the fluorescence is "turned on" or "turned off" upon binding to the target, providing a direct readout of the binding event. nih.gov

Radiolabeled Probes: Radiolabeling introduces a radioactive isotope, such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or iodine-125 (B85253) (¹²⁵I), into the molecule.

Tritium (³H) and Carbon-14 (¹⁴C): These isotopes can be incorporated by using radiolabeled precursors during the synthesis of the analogue. For example, using [³H]-sodium borohydride (B1222165) in a reductive amination step or starting with a ¹⁴C-labeled phenyl ring precursor.

Iodine-125 (¹²⁵I): For phenolic compounds, radioiodination is a common strategy. The phenyl ring can be activated towards electrophilic substitution, allowing for the direct incorporation of ¹²⁵I.

These radiolabeled ligands are critical for quantitative in vitro assays like radioligand binding assays, which are used to determine the affinity and density of receptors in tissue homogenates.

Conjugation to Carrier Molecules for Immunological Research Tools (e.g., hapten synthesis)

Small molecules like 3-(2-Aminopropyl)phenol (B1671444) are typically not immunogenic on their own. To generate antibodies against them for use in immunoassays (e.g., ELISA) or other immunological research, they must first be covalently attached to a large carrier molecule, such as a protein. nih.gov In this context, the small molecule is referred to as a hapten. creative-biolabs.com

The process involves:

Hapten Design: The hapten is often modified with a linker or spacer arm to ensure it is accessible for antibody recognition after being conjugated to the carrier.

Carrier Selection: Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). gbiosciences.com KLH is highly immunogenic and is often used for generating the initial antibody response, while BSA conjugates are typically used for screening assays.

Conjugation Chemistry: The choice of chemical reaction depends on the available functional groups on the hapten and the carrier protein. The primary amine of 3-(2-Aminopropyl)phenol can be coupled to carboxyl groups (aspartic acid, glutamic acid residues) on the protein using carbodiimide (B86325) crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). gbiosciences.com Alternatively, the phenolic hydroxyl group can be used as a conjugation point, though it may require different activation chemistry. The number of hapten molecules attached to each carrier protein (epitope density) is a critical parameter that can influence the strength and specificity of the immune response. creative-biolabs.com

The resulting hapten-carrier conjugate is then used to immunize animals to produce polyclonal or monoclonal antibodies specific for the 3-(2-Aminopropyl)phenol moiety. nih.gov

Exploration of Ionic Liquid Forms and Hybrid Materials for Advanced Analytical Applications

Ionic Liquids: An ionic liquid (IL) is a salt in which the ions are poorly coordinated, resulting in the substance being liquid below 100 °C. Transforming an active pharmaceutical ingredient (API) into an ionic liquid can overcome issues like polymorphism and improve solubility. google.com 3-(2-Aminopropyl)phenol hydrobromide is already an ionic salt. Further exploration could involve pairing the protonated aminopropyl cation with different anions (e.g., organic carboxylates, sulfonates) to create novel ILs with tailored physical properties such as viscosity, thermal stability, and solubility for specific formulation or analytical purposes.

Hybrid Materials: Hybrid materials are composites that combine two or more different materials at the nanometer or molecular level. The functional groups of 3-(2-Aminopropyl)phenol make it an attractive building block for creating such materials.

Emerging Research Directions and Future Perspectives in 3/4 2 Aminopropyl Phenol Hydrobromide Research

Development of Novel and Sustainable Synthetic Methodologies (e.g., biocatalysis, flow chemistry)

Traditional chemical syntheses are increasingly being supplemented or replaced by more sustainable and efficient methods. For the synthesis of chiral amines and phenol (B47542) derivatives like the aminopropylphenols, biocatalysis and flow chemistry represent two of the most promising frontiers.

Biocatalysis: The use of enzymes to catalyze chemical reactions offers unparalleled stereoselectivity and operates under mild, environmentally friendly conditions. mdpi.com The synthesis of chiral amines, a key structural feature of (3/4)-(2-Aminopropyl)phenol, is a prime area for the application of biocatalysis. Enzymes such as transaminases, imine reductases, and amine dehydrogenases have been successfully employed to produce enantiopure amines, often improving upon traditional chemical routes by reducing waste and increasing safety. mdpi.com The application of these chemoenzymatic strategies could be pivotal in developing stereoselective syntheses of the (R)- and (S)-enantiomers of 3- and 4-(2-Aminopropyl)phenol, which is crucial for detailed pharmacological studies as different enantiomers often exhibit distinct biological activities.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Studies

A deep understanding of reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are invaluable in this regard.

Vibrational spectroscopy, particularly Raman spectroscopy, is a powerful tool for monitoring chemical reactions in real-time. researchgate.netresearchgate.netkoreascience.kr It is non-invasive and can provide detailed structural information about reactants, intermediates, and products directly in the reaction vessel. spiedigitallibrary.org For the synthesis of aminopropylphenols, Raman spectroscopy could be used to monitor the key bond-forming events, such as the formation of an imine intermediate and its subsequent reduction to the amine. researchgate.netkoreascience.krhanyang.ac.kr By tracking the intensity of characteristic Raman bands over time, detailed kinetic data, including reaction rates and activation energies, can be obtained. researchgate.netkoreascience.kr This information is critical for optimizing reaction conditions to maximize yield and minimize impurities.

Multiscale Computational Modeling for Complex Biological Systems (in vitro predictions)

Computational modeling has become an indispensable tool in modern drug discovery, allowing for the prediction of a molecule's behavior and interactions before it is even synthesized. Multiscale models, which integrate information across different levels of biological complexity, from molecular interactions to cellular pathways, hold particular promise. ijsmr.inbohrium.comijsmr.in

For 3-(2-Aminopropyl)phenol (B1671444) and its isomer, computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide valuable in vitro predictions. ekb.egmdpi.comnih.gov Molecular docking could be used to predict how these compounds bind to specific biological targets, such as receptors or enzymes, offering insights into their potential mechanisms of action. QSAR models, particularly those enhanced by machine learning, can correlate the structural features of a series of aminopropylphenol derivatives with their biological activities, helping to guide the design of new analogs with improved potency or selectivity. ijsmr.inijsmr.inijain.org

High-Throughput Screening Approaches for In Vitro Biological Profiling and Lead Identification

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. biocrick.com This technology is a cornerstone of modern drug discovery and can be a powerful tool for exploring the biological potential of aminopropylphenol derivatives.

Libraries of compounds based on the (3/4)-(2-Aminopropyl)phenol scaffold could be synthesized and screened against a wide array of biological targets to identify new leads for various diseases. biocrick.comselleckchem.comchemfaces.com Phenolic compounds, in general, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. selleckchem.comresearchgate.netmdpi.com HTS could be employed to systematically evaluate aminopropylphenol derivatives for these and other activities, providing a comprehensive biological profile and identifying promising candidates for further development. researchgate.netmdpi.com